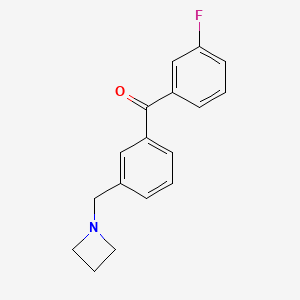

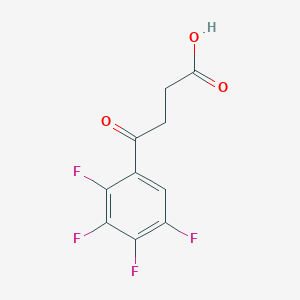

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .

Synthesis Analysis

While specific synthesis methods for “4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid” were not found, a method for the preparation of 2,3,4,5-tetrafluorophenol from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid has been proposed . This method involves the intramolecular cyclization of the salt of this acid in the presence of K2CO3 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid is used in the synthesis of various heterocyclic systems. Salem et al. (2014) explored its reactivity towards different nucleophiles, resulting in the formation of compounds like pyridazinone, tetrahydroquinoline, and oxazinone (Salem, El-Hashash, Mahmoud, & Madkour, 2014).

Electrochemical Properties

Hildebrandt et al. (2010) synthesized a supercrowded 2,3,4,5-tetraferrocenylthiophene, revealing its electrochemical reversibility and electron-transfer properties, highlighting its potential in electrochemistry (Hildebrandt, Rüffer, Erasmus, Swarts, & Lang, 2010).

Antibacterial Activities

Zhang Ji-yun (2010) focused on the synthesis of 4,4′-(alkylmethylene)bis[1-phenyl-3-(2,3,4,5-tetrafluorophenyl)-5-pyrazolone], demonstrating significant antibacterial activity against E. coli, showing its potential in medical applications (Zhang Ji-yun, 2010).

Microwave-Assisted Synthesis

Tolstoluzhsky et al. (2008) developed an efficient protocol using microwave assistance and ytterbium triflate catalyst for the synthesis of derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, a related compound, which serves as a building block in the synthesis of biologically active compounds (Tolstoluzhsky, Gorobets, Kolos, & Desenko, 2008).

Nonlinear Optical Materials

Vanasundari et al. (2018) investigated derivatives of 4-oxobutanoic acid, finding that they are good candidates for nonlinear optical materials due to their dipole moment and hyperpolarizability (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Antimicrobial and Antifungal Activities

Sayed et al. (2003) conducted a study on the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin, leading to compounds with antimicrobial and antifungal activities, showing its applicability in pharmaceutical research (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Fluorescence Probes Development

Setsukinai et al. (2003) designed novel fluorescence probes to detect reactive oxygen species, demonstrating the application of related compounds in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Corrosion Inhibition

Bentiss et al. (2007) explored 4H-triazole derivatives for corrosion and dissolution protection of mild steel, showing the application of related compounds in materials science (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

Photoluminescent and Magnetic Properties

Pointillart et al. (2009) synthesized compounds demonstrating photoluminescent and magnetic properties, indicating potential applications in materials science and engineering (Pointillart, Maury, Le Gal, Golhen, Cador, & Ouahab, 2009).

Synthesis of Trifluoromethylated Analogues

Sukach et al. (2015) used related compounds to synthesize new trifluoromethylated analogues, indicating its significance in developing novel chemical entities (Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, & Röschenthaler, 2015).

properties

IUPAC Name |

4-oxo-4-(2,3,4,5-tetrafluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-5-3-4(6(15)1-2-7(16)17)8(12)10(14)9(5)13/h3H,1-2H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUZCDBISQJJQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

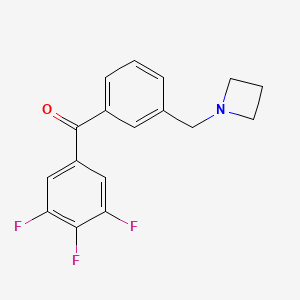

![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)